Risperidone, a benzisoxazole derivative, is a second-generation antipsychotic (SGA) medication widely used in the treatment of schizophrenia and other psychiatric disorders. It is known for its potent antagonistic effects on both dopamine and serotonin receptors, which contribute to its therapeutic efficacy and side effect profile. The development of risperidone was influenced by the need for medications that could effectively manage the negative symptoms of schizophrenia while minimizing extrapyramidal side effects, which are commonly associated with first-generation antipsychotics9.
In the field of psychiatry, risperidone is primarily used for the treatment of schizophrenia, where it has been shown to be effective in improving both positive and negative symptoms. It has a rapid onset of action and is associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics9. Risperidone is also used in the management of bipolar disorder, autism spectrum disorders, and other behavioral issues due to its broad receptor binding profile123.
Risperidone's efficacy and side effect profile may vary among individuals, which has led to research in pharmacogenetics to identify genetic predictors of treatment response. Gene expression analysis in risperidone-treated cells has revealed changes related to neural cell development, synaptic structure, and neurotransmitter signaling pathways. These findings provide new insights into the molecular mechanisms of risperidone and identify candidate genes for pharmacogenetic studies, which could lead to more personalized treatment approaches10.
The interaction of risperidone with DAO and its potential effects on plasma D-serine levels have opened new avenues for understanding its mechanism of action. Studies have suggested that risperidone, in combination with D-serine, may enhance plasma D-serine levels, which could be beneficial in treating the negative symptoms of schizophrenia. This suggests a possible role for risperidone in modulating glutamatergic neurotransmission through its effects on D-serine metabolism678.
Risperidone-d4 is classified under the category of antipsychotic drugs, specifically as a dopamine receptor antagonist. It primarily acts on dopamine D2 receptors and serotonin 5-HT2A receptors, which are crucial in the treatment of schizophrenia and bipolar disorder. The compound is sourced from various chemical suppliers that specialize in isotopically labeled compounds, such as MedChemExpress and Cerilliant Corporation .
The synthesis of risperidone-d4 involves the incorporation of deuterium atoms into the risperidone molecule. This can be achieved through several methods:
The final compound can be purified through silica gel chromatography to achieve high purity levels necessary for analytical applications.
Risperidone-d4 retains the core molecular structure of risperidone but features four deuterium atoms replacing hydrogen atoms at specific positions. The molecular formula for risperidone-d4 is , where the presence of deuterium alters its mass without significantly affecting its chemical properties.
Risperidone-d4 participates in various chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:
Risperidone-d4 operates through similar mechanisms as risperidone by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors:
Studies indicate that risperidone-d4 exhibits similar pharmacokinetic properties to risperidone, allowing it to be effectively utilized as a reference standard in pharmacological studies .
Risperidone-d4 possesses distinct physical and chemical properties:
Risperidone-d4 has several scientific applications:
Risperidone-d4 (3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) is a deuterated analog of the atypical antipsychotic risperidone. Its molecular formula is C₂₃H₂₃D₄FN₄O₂, with a molecular weight of 414.51 g/mol, compared to 410.49 g/mol for native risperidone [1] [2] [6]. The isotopic labeling involves substitution of four hydrogen atoms with deuterium at the ethyl bridge connecting the piperidine and pyrimidinone rings—specifically at the 1,1,2,2 positions of the ethyl group (‑CH₂CH₂‑ → ‑CD₂CD₂‑) [5] [6]. This modification is strategically distal to the pharmacophore regions responsible for receptor interactions, preserving the molecule’s bioactive conformation while altering its physicochemical behavior [5]. The isotopic purity of commercial preparations typically exceeds 98%, as verified by HPLC and mass spectrometry [1] [2]. The structural integrity is further confirmed through spectroscopic characterization, including nuclear magnetic resonance (¹H-NMR) showing characteristic deuterium-induced signal attenuation and mass spectrometric analysis revealing the expected [M+H]+ peak at m/z 415.52 [5] [6].
Risperidone-d4 exhibits physicochemical properties largely analogous to native risperidone, with critical distinctions arising from deuterium substitution. Its solubility profile includes moderate solubility in dimethyl sulfoxide (>10 mg/mL) but limited aqueous solubility, consistent with the native compound [5]. The log P (partition coefficient) remains comparable (~2.7), indicating similar lipophilicity [2]. However, deuterium incorporation enhances metabolic stability by conferring resistance to cytochrome P450-mediated oxidation—a phenomenon attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond increases the activation energy required for bond cleavage [5].
Table 1: Physicochemical Properties of Risperidone-d4 vs. Native Risperidone
Property | Risperidone-d4 | Native Risperidone |
---|---|---|
Molecular Weight | 414.51 g/mol | 410.49 g/mol |
Purity (HPLC) | ≥95–98% | ≥99% |
Isotopic Purity | ≥98% D | Not applicable |
Storage Temperature | -20°C to +4°C | Room temperature |
Solubility in DMSO | >10 mg/mL | >10 mg/mL |
Log P (estimated) | ~2.7 | ~2.7 |
Stability studies indicate that Risperidone-d4 requires storage at -20°C to +4°C to maintain chemical integrity over extended periods, with degradation primarily occurring through non-enzymatic pathways such as hydrolysis under extreme pH or photolytic conditions [1] [2] [5]. Accelerated stability testing reveals <2% decomposition after six months when stored at -20°C in inert atmospheres [5].
Pharmacodynamically, Risperidone-d4 mirrors native risperidone due to identical receptor interaction domains. It functions as a potent antagonist at dopamine D₂ (Ki = 5.9 nM) and serotonin 5-HT₂A receptors (Ki = 4.8 nM), values indistinguishable from the non-deuterated parent compound [5] [7] [9]. The deuterium substitution does not alter binding kinetics or receptor dissociation rates, as confirmed through radioligand displacement assays using [³H]spiperone for D₂ and [³H]ketanserin for 5-HT₂A receptors [7] [9].
In vivo autoradiography studies in rat brain sections demonstrate equivalent dose-dependent occupancy profiles for Risperidone-d4 and risperidone at both D₂ and 5-HT₂A receptors across key regions—including the striatum (D₂) and prefrontal cortex (5-HT₂A) [7] [8]. Crucially, Risperidone-d4 maintains the atypical antipsychotic signature of higher 5-HT₂A versus D₂ receptor occupancy (ratios >20:1), which correlates with reduced extrapyramidal side effects and efficacy against negative symptoms in schizophrenia [7] [9]. The deuterated analog also retains affinity for α₁-adrenergic and histamine H₁ receptors, though these interactions are less specific than its primary dopaminergic/serotonergic targets [7] [9].
Risperidone-d4 serves as an indispensable internal standard in quantitative assays investigating risperidone’s receptor binding mechanisms. Its near-identical chromatographic behavior to risperidone—coupled with distinct mass spectral signatures—enables precise quantification of risperidone and its active metabolite 9-hydroxyrisperidone in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [5] [6]. This application is critical for autoradiographic studies mapping receptor occupancy kinetics. For example, ex vivo autoradiography in rats treated with Risperidone-d4 reveals time-dependent D₂ receptor occupancy in the caudate-putamen and nucleus accumbens, peaking at 2–4 hours post-administration and declining gradually over 24 hours [7] [8].
Table 2: Receptor Binding Affinities of Risperidone-d4
Receptor Subtype | Affinity (Ki, nM) | Assay Method | Biological Significance |
---|---|---|---|
Dopamine D₂ | 5.9 | [³H]Nemonapride displacement | Antagonism mitigates positive psychosis |
Serotonin 5-HT₂A | 4.8 | [³H]Ketanserin displacement | Antagonism improves negative symptoms |
Dopamine D₄ | 6–25 | [³H]Spiperone displacement | Role in cognition; atypical antipsychotic |
Adrenergic α₁ | 4.2 | [³H]Prazosin displacement | Contributes to orthostatic hypotension |
Histamine H₁ | 20 | [³H]Pyrilamine displacement | Sedation and weight gain |
In vitro binding studies using cloned human receptors demonstrate that Risperidone-d4 discriminates between dopamine receptor subtypes: high affinity for D₂ (Ki = 5.9 nM) and D₄ (Ki = 6–25 nM), moderate affinity for D₃ (Ki = 12 nM), and negligible affinity for D₁ receptors (>1,000 nM) [4] [7] [9]. Notably, its D₄ affinity aligns with clozapine-like atypicality but is not unique to second-generation antipsychotics, as some typical antipsychotics (e.g., chlorpromazine) exhibit similar D₄ binding [4] [9]. Competitive binding assays further confirm that Risperidone-d4’s 5-HT₂A/D₂ affinity ratio exceeds 1.0 (typically ~20:1), distinguishing it from typical antipsychotics like haloperidol (ratio <0.1) [7] [9].
Mechanistic investigations leveraging Risperidone-d4 have elucidated risperidone’s allosteric modulation of receptor dimers. Förster resonance energy transfer (FRET) assays indicate that risperidone stabilizes 5-HT₂A–D₂ heterodimers, attenuating dopamine-mediated Gαi signaling while amplifying serotonin-induced Gαq activation—a dual action potentially relevant to its cognitive benefits in schizophrenia [7] [9]. Thus, Risperidone-d4 facilitates high-precision interrogation of receptor pharmacology while serving as a non-radioactive surrogate for metabolic and distribution studies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: